

Application of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" in prodrug design

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Compound of Interest

Compound Name: Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B1288129

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aiming to overcome pharmacokinetic and pharmacodynamic barriers of promising drug candidates.^{[1][2]} A key challenge in drug development is to enhance properties such as solubility, stability, and targeted delivery to improve therapeutic outcomes and minimize off-target toxicity. The cyclic urea moiety, specifically the 2-oxoimidazolidine scaffold present in **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, offers a versatile platform for prodrug design. This scaffold can improve oral bioavailability and conformational rigidity, leading to higher selectivity.^[3] This document provides detailed application notes and protocols for the potential use of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** and its derivatives in creating targeted prodrugs, with a focus on anticancer applications based on analogous compounds.

The core concept revolves around the targeted activation of a prodrug within cancer cells, leveraging unique enzymatic profiles of tumor tissues. One such strategy involves the use of cytochrome P450 enzymes, like CYP1A1, which are overexpressed in certain cancers,

including breast cancer. By incorporating a latent pharmacophore that is activated by CYP1A1, it is possible to achieve selective cytotoxicity in tumor cells while sparing healthy tissues.[4][5]

Application Notes

Prodrug Strategy: CYP1A1-Activated Antimitotic Agents

A promising application for the **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** scaffold is in the design of antimitotic prodrugs activated by cytochrome P450 1A1 (CYP1A1).[5] This strategy is based on the established success of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which are structurally analogous prodrugs.[4][6]

Mechanism of Action:

The proposed mechanism involves the N-dealkylation of an alkylated derivative of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** by CYP1A1 within cancer cells. This enzymatic cleavage would release the active cytotoxic agent, which then exerts its therapeutic effect, such as disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase.[6]

Structural Analogy to PAIB-SOs:

The core structure of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is highly similar to the active metabolite of PAIB-SOs. The primary difference lies in the substituent on the phenyl ring (a methyl ester in the query compound versus a benzenesulfonate in PAIB-SOs). This suggests that derivatives of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** could be engineered to function as effective prodrugs.

Advantages of this Approach:

- **Tumor Selectivity:** Exploits the overexpression of CYP1A1 in specific cancer types for targeted drug release.[4]
- **Reduced Systemic Toxicity:** The prodrug remains largely inactive in healthy tissues where CYP1A1 levels are low, minimizing side effects.
- **Overcoming Resistance:** This targeted approach may be effective against chemoresistant cancer cell lines.[5]

- Improved Physicochemical Properties: The imidazolidinone scaffold can enhance oral bioavailability and conformational stability.[\[3\]](#)

Potential Quantitative Data Summary

While specific quantitative data for prodrugs derived directly from **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is not available, the following table summarizes representative data from the analogous PAIB-SO prodrugs to provide an expected performance benchmark.

Compound Class	Target	IC50 Range (µM) in MCF7 cells	Selectivity Ratio (MCF7 vs. non-cancerous cells)	Reference
PAIB-SOs	Microtubules	0.13 - 6.9	High	[6]
PYRAIB-SO hydrochlorides	Microtubules	Not specified	High	[4]

Note: The selectivity and potency are highly dependent on the specific substitutions on the imidazolidinone and phenyl rings.

Experimental Protocols

Protocol 1: Synthesis of N-alkylated Methyl 4-(2-oxoimidazolidin-1-yl)benzoate Derivatives

This protocol describes a general method for the synthesis of N-alkylated derivatives of the title compound, which are the prodrug candidates.

Materials:

- Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**
- Appropriate alkyl halide (e.g., isobutyl bromide)
- Sodium hydride (NaH)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Add sodium hydride (1.2 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.
- Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Prodrug Activation and Cytotoxicity

This protocol outlines the steps to assess the CYP1A1-mediated activation of the prodrug and its cytotoxic effects on cancer cell lines.

Materials:

- Prodrug candidates
- Human breast cancer cell lines (e.g., MCF7 - CYP1A1 inducible, MDA-MB-231 - CYP1A1 deficient)
- Non-cancerous human cell line (e.g., HaCaT)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Recombinant human CYP1A1 enzyme
- NADPH
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
- DMSO (vehicle control)
- 96-well plates
- Incubator (37°C, 5% CO_2)

Procedure:

- Cell Culture: Culture the selected cell lines according to standard protocols.
- Cytotoxicity Assay:
 - Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the prodrug candidates and a positive control (active drug, if available). Use DMSO as a vehicle control.
 - For MCF7 cells, induce CYP1A1 expression by pre-treating with an inducer like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for 24 hours prior to prodrug treatment.
 - Incubate the plates for 72 hours.
 - Perform an MTT assay to determine cell viability.
 - Calculate the IC50 values for each compound in each cell line.
- In Vitro Metabolism Assay:
 - Incubate the prodrug with recombinant human CYP1A1 and NADPH in a reaction buffer.
 - Analyze the reaction mixture at different time points using LC-MS/MS to monitor the depletion of the prodrug and the formation of the active metabolite.
 - This confirms that the prodrug is a substrate for CYP1A1.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine if the active metabolite induces cell cycle arrest.

Materials:

- Prodrug candidate
- MCF7 cells
- Propidium iodide (PI) staining solution

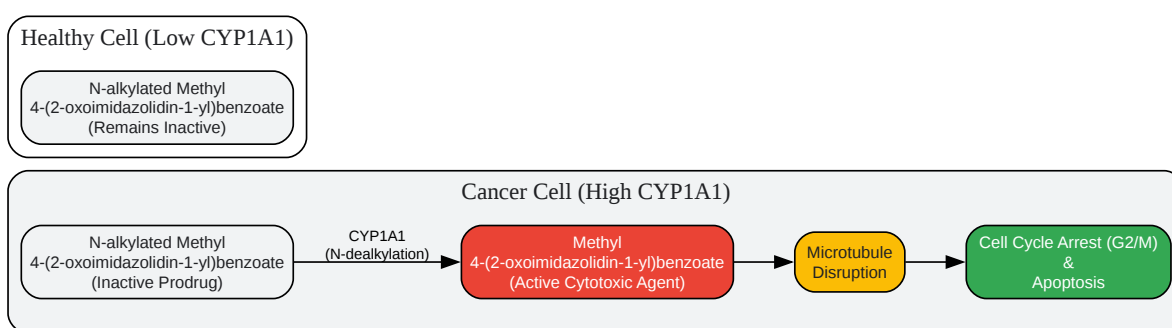
- RNase A
- Flow cytometer

Procedure:

- Treat MCF7 cells with the prodrug at a concentration close to its IC50 value for 24-48 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol and store at -20°C overnight.
- Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase would indicate antimitotic activity.[6]

Visualizations

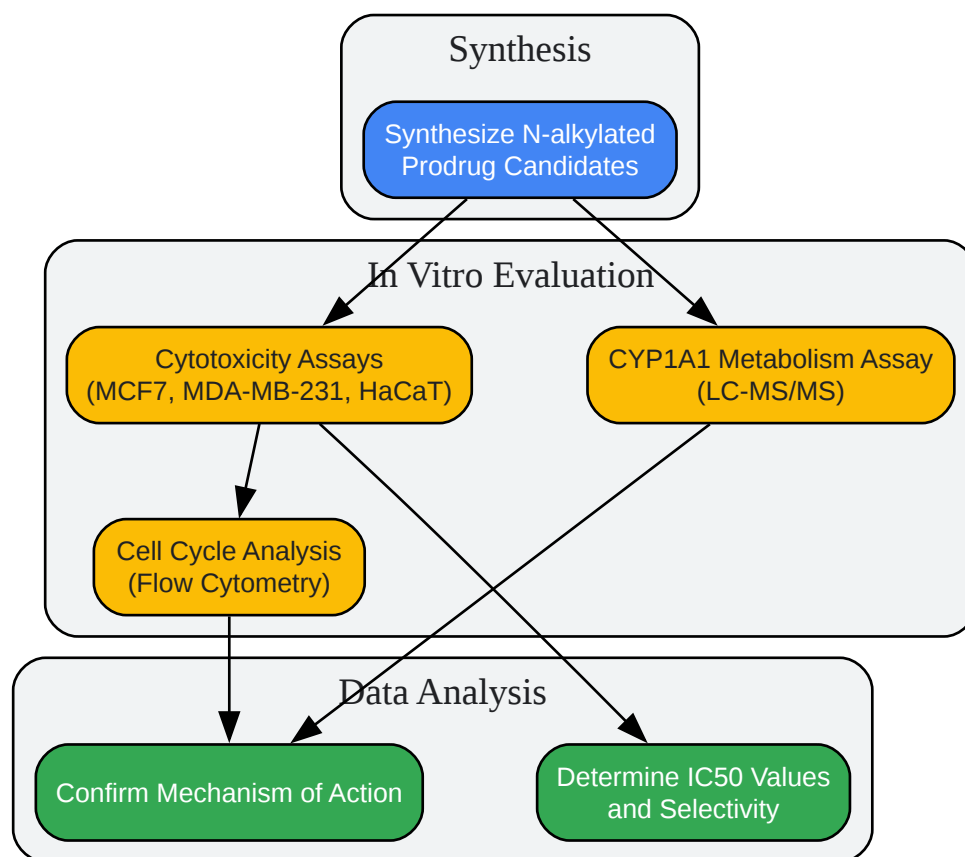
Proposed Mechanism of Prodrug Activation



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Caption: Proposed CYP1A1-mediated activation of the prodrug in cancer cells.

Experimental Workflow for Prodrug Evaluation



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Caption: Workflow for the synthesis and in vitro evaluation of prodrugs.

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